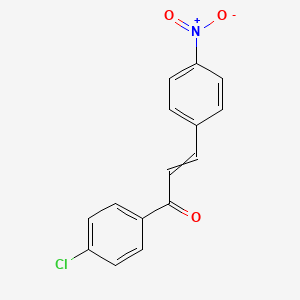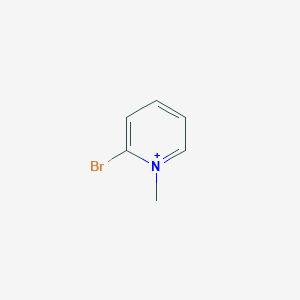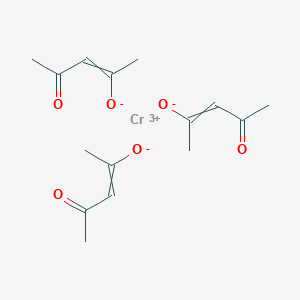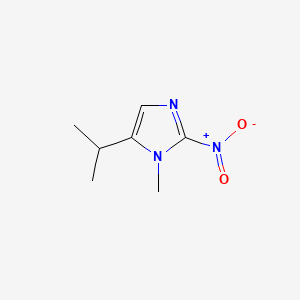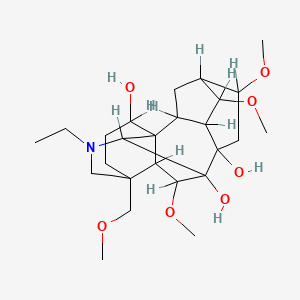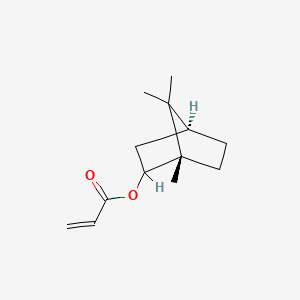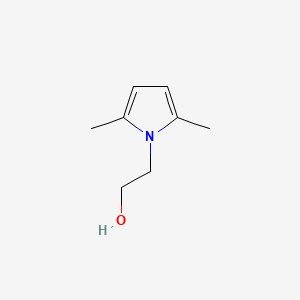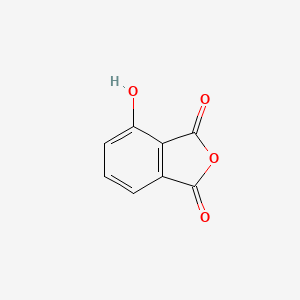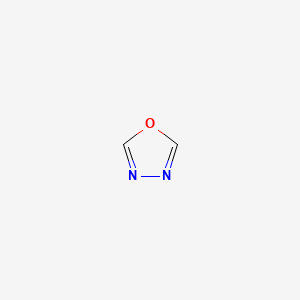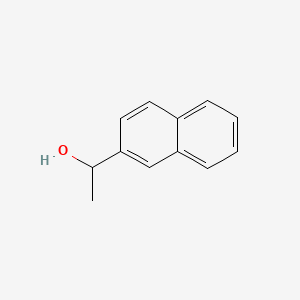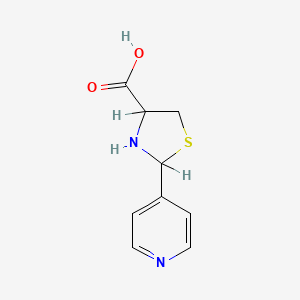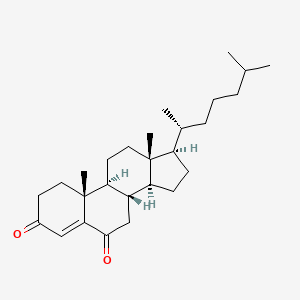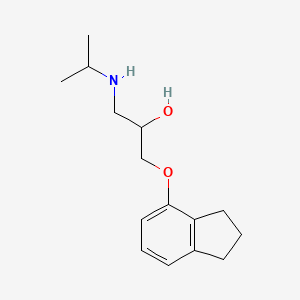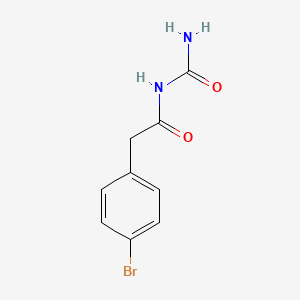
CWP232291
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Applications De Recherche Scientifique
1. Advancement in Workflow Provenance and Data Analysis Automation
CWP232291, as part of the CWLProv framework, plays a crucial role in enhancing scientific workflows and data analysis. The framework is designed to address challenges related to the effective sharing, publication, and reproducibility of workflows, especially due to incomplete provenance capture and lack of interoperability between different technical platforms. CWLProv, using CWP232291, ensures uniformity in provenance, supports comprehensive and fully re-executable workflows with domain-specific information, and promotes the creation of semantically rich, executable research objects. This framework significantly contributes to the fields where computationally driven data-intensive experiments are prevalent, ensuring that the analyses are understandable, reusable, and can be reproduced to validate published findings (Khan et al., 2019).
2. Enhancement of Geospatial Data Framework for FAIR Science
CWP232291, through its association with workflow frameworks and languages like CWL, plays a part in the GeoEDF framework. GeoEDF aims to address challenges in the earth sciences by facilitating workflows that execute entirely on science gateways. This framework makes remote datasets directly usable in computational code, thereby promoting FAIR (Findable, Accessible, Interoperable, Reusable) science. It is particularly beneficial in reducing the time researchers spend on manually acquiring, wrangling, and processing earth observation data, enhancing the efficiency of scientific research in earth sciences (Kalyanam et al., 2020).
3. Supporting Interdisciplinary Scientific Challenges
CWP232291, as part of CWI's scientific research endeavors, supports various interdisciplinary scientific challenges, including computational fluid dynamics, plasma physics, smart power grids, and biofuels. CWI's mission to discover knowledge and transfer it to society and industry, including energy topics, aligns well with the capabilities of CWP232291 in addressing complex scientific problems and contributing to long-term European scientific challenges, especially in offshore wind energy (Witteveen, 2014).
Propriétés
Nom du produit |
CWP232291 |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CWP-232291; CWP232291; CWP 232291. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



